![molecular formula C7H3F2NO B1297080 2,4-Difluorophenyl isocyanate CAS No. 59025-55-7](/img/structure/B1297080.png)
2,4-Difluorophenyl isocyanate
Overview
Description
2,4-Difluorophenyl isocyanate is a chemical compound with the linear formula F2C6H3NCO . It is a clear colorless to faintly yellow liquid .
Synthesis Analysis
2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas . It acts as a blocking reagent, modifying the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .Molecular Structure Analysis
The molecular formula of 2,4-Difluorophenyl isocyanate is C7H3F2NO . Its molecular weight is 155.10 .Chemical Reactions Analysis
2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas . It acts as a blocking reagent, modifying the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films .Physical And Chemical Properties Analysis
2,4-Difluorophenyl isocyanate is a clear colorless to faintly yellow liquid . It has a molecular weight of 155.10 . The density is 1.309 g/mL at 25 °C .Scientific Research Applications
Synthesis of N,N -disubstituted S,N ′-diarylisothioureas
2,4-Difluorophenyl isocyanate has been used in the synthesis of N,N -disubstituted S,N ′-diarylisothioureas . This compound is a key intermediate in the production of these derivatives, which have potential applications in various fields of chemistry.
Blocking Reagent
This compound has been used as a blocking reagent to modify the hydroxyl, amine, and epoxide functional groups of cured MY720/DDS epoxy thin films . This allows for the modification of the surface properties of these materials, which can be beneficial in a variety of applications, such as coatings and adhesives.
Production of Polyurethane Polymers
Diisocyanates, including 2,4-Difluorophenyl isocyanate, are commonly used in the production of polyurethane polymers . These polymers have a wide range of applications, including flexible and rigid foams, elastomers, adhesives, sealants, and coatings.
Industrial Acylating Agent
Mono-isocyanates, like 2,4-Difluorophenyl isocyanate, are used industrially as acylating agents . They are used in a variety of chemical reactions, including the acylation of amines and alcohols.
Production of Aromatic Diisocyanates
2,4-Difluorophenyl isocyanate is an aromatic diisocyanate, and it can be used in the production of other aromatic diisocyanates . These compounds are used in the production of polyurethane foams, elastomers, coatings, adhesives, and sealants.
Research on Diisocyanate Reactions
This compound is also used in research to study the reactions of diisocyanates and their toxicological implications . This research is important for understanding the safety and health impacts of these compounds.
Safety and Hazards
properties
IUPAC Name |
2,4-difluoro-1-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENEALJPWJWJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343928 | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenyl isocyanate | |
CAS RN |
59025-55-7 | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-Difluorophenyl isocyanate in the synthesis of Teflubenzuron?
A1: 2,4-Difluorophenyl isocyanate serves as a crucial building block in the synthesis of Teflubenzuron, a benzoylurea insecticide. [] The synthesis involves a two-step process. First, 2,4-Difluorophenyl isocyanate reacts with 2,6-difluorobenzamide to form an intermediate compound. This intermediate is then further reacted to yield the final product, Teflubenzuron. [] This highlights the significance of 2,4-Difluorophenyl isocyanate as a precursor in the production of this commercially important insecticide.
Q2: Can you provide an example of how 2,4-Difluorophenyl isocyanate has been utilized in solid-phase synthesis?
A2: Researchers have employed 2,4-Difluorophenyl isocyanate in the solid-phase synthesis of N,N-disubstituted S,N'-diarylisothioureas. [] Resin-bound 1,1-disubstituted-2-arylisothioureas were reacted with 2,4-Difluorophenyl isocyanate, and subsequent cleavage from the resin yielded the desired N,N-disubstituted S,N'-diarylisothioureas. This methodology proved effective in producing these compounds with good yields and high purity. [] This demonstrates the utility of 2,4-Difluorophenyl isocyanate as a versatile reagent in solid-phase organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.